Cas no 933753-41-4 (5-Oxo-3,4-dihydro-2H-1,4-benzoxazepine-7-carbaldehyde)

5-Oxo-3,4-dihydro-2H-1,4-benzoxazepine-7-carbaldehyde is a heterocyclic compound featuring a benzoxazepine core with a formyl functional group at the 7-position. This structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and bioactive molecules. The presence of both the aldehyde and the benzoxazepine scaffold offers versatile reactivity, enabling further derivatization through condensation, reduction, or nucleophilic addition reactions. Its rigid fused-ring system enhances stability, while the electron-rich heterocycle facilitates selective modifications. This compound is particularly useful in medicinal chemistry for constructing complex molecules targeting neurological or inflammatory pathways. High purity and well-defined synthetic routes ensure reproducibility for research applications.
5-Oxo-3,4-dihydro-2H-1,4-benzoxazepine-7-carbaldehyde structure
933753-41-4 structure
Product Name:5-Oxo-3,4-dihydro-2H-1,4-benzoxazepine-7-carbaldehyde
CAS No:933753-41-4
MF:C10H9NO3
MW:191.183362722397
CID:5464466
Update Time:2025-06-11

5-Oxo-3,4-dihydro-2H-1,4-benzoxazepine-7-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-Oxo-3,4-dihydro-2H-1,4-benzoxazepine-7-carbaldehyde
    • 5-Oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde
    • Z1661284616
    • 5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carbaldehyde
    • 1,4-Benzoxazepine-7-carboxaldehyde, 2,3,4,5-tetrahydro-5-oxo-
    • Inchi: 1S/C10H9NO3/c12-6-7-1-2-9-8(5-7)10(13)11-3-4-14-9/h1-2,5-6H,3-4H2,(H,11,13)
    • InChI Key: CPLVNOMCIQBHTM-UHFFFAOYSA-N
    • SMILES: O1C2C=CC(C=O)=CC=2C(NCC1)=O

Computed Properties

  • Exact Mass: 191.058243149 g/mol
  • Monoisotopic Mass: 191.058243149 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 55.4
  • Molecular Weight: 191.18

5-Oxo-3,4-dihydro-2H-1,4-benzoxazepine-7-carbaldehyde Pricemore >>

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Additional information on 5-Oxo-3,4-dihydro-2H-1,4-benzoxazepine-7-carbaldehyde

Introduction to 5-Oxo-3,4-dihydro-2H-1,4-benzoxazepine-7-carbaldehyde (CAS No. 933753-41-4)

5-Oxo-3,4-dihydro-2H-1,4-benzoxazepine-7-carbaldehyde is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 933753-41-4, belongs to the benzoxazepine class, which is known for its broad spectrum of biological activities. The presence of a carbaldhyde functional group at the 7-position and an oxo group at the 5-position imparts distinct reactivity and potential utility in synthetic chemistry and drug discovery.

The benzoxazepine scaffold is a privileged structure in medicinal chemistry, often employed in the design of bioactive molecules due to its ability to interact with various biological targets. Specifically, 5-Oxo-3,4-dihydro-2H-1,4-benzoxazepine-7-carbaldehyde has been studied for its potential role as a precursor in the synthesis of more complex pharmacophores. The aldehyde functionality at the 7-position serves as a versatile handle for further chemical modifications, enabling the development of novel derivatives with tailored biological properties.

In recent years, there has been growing interest in exploring the pharmacological potential of benzoxazepine derivatives. Research has indicated that these compounds may exhibit activity against a variety of therapeutic targets, including enzymes and receptors involved in neurological disorders, inflammation, and cancer. The specific arrangement of functional groups in 5-Oxo-3,4-dihydro-2H-1,4-benzoxazepine-7-carbaldehyde makes it a promising candidate for further investigation in these areas.

One of the most compelling aspects of this compound is its utility as an intermediate in the synthesis of more complex molecules. The carbaldhyde group is particularly valuable in organic synthesis due to its ability to participate in condensation reactions with various nucleophiles, including amines and alcohols. This reactivity has been leveraged in the development of novel heterocyclic compounds with potential pharmaceutical applications. For instance, researchers have utilized 5-Oxo-3,4-dihydro-2H-1,4-benzoxazepine-7-carbaldehyde to synthesize derivatives that exhibit inhibitory activity against certain enzymes implicated in metabolic diseases.

Moreover, the oxo group at the 5-position contributes to the overall electronic properties of the molecule, influencing its interactions with biological targets. This structural feature has been exploited in efforts to modulate binding affinity and selectivity in drug design. Recent studies have demonstrated that subtle modifications around the benzoxazepine core can significantly alter biological activity, highlighting the importance of precise structural optimization.

The synthesis of 5-Oxo-3,4-dihydro-2H-1,4-benzoxazepine-7-carbaldehyde typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include cyclization reactions followed by functional group interconversions to introduce the desired substituents. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, making it more accessible for research purposes.

In addition to its synthetic utility, 5-Oxo-3,4-dihydro-2H-1,4-benzoxazepine-7-carbaldehyde has been investigated for its potential role in drug discovery programs targeting neurological disorders. Preliminary studies suggest that derivatives of this compound may interact with neurotransmitter systems involved in conditions such as depression and anxiety. The benzoxazepine scaffold is known to possess properties that allow it to cross the blood-brain barrier, which is a critical factor for central nervous system (CNS) drugs.

The aldehyde group at the 7-position also facilitates further derivatization into amides or esters, which are common pharmacophoric elements in many drugs. These modifications can be tailored to enhance solubility, bioavailability, and metabolic stability. For example, incorporating an amide linkage can improve binding affinity while simultaneously reducing toxicity profile—a key consideration in drug development.

Recent advances in computational chemistry have also contributed to a deeper understanding of how 5-Oxo-3,4-dihydro-2H-1,4-benzoxazepine-7-carbaldehyde interacts with biological targets. Molecular modeling studies have helped predict binding modes and identify key residues involved in receptor recognition. These insights have guided rational drug design efforts aimed at optimizing potency and selectivity.

The compound's versatility as a building block has led to its incorporation into several high-throughput screening (HTS) campaigns designed to identify novel bioactive molecules. HTS platforms allow researchers to rapidly test large libraries of compounds against various biological targets, providing valuable data for hit identification and lead optimization processes。

Future research directions may focus on exploring new synthetic strategies to access modified versions of 5-Oxo-3,4-dihydro—2H—1,4—benzoxazepine—7—carbaldehyde with enhanced pharmacological profiles。 Additionally, investigating its behavior under different physiological conditions could provide insights into potential therapeutic applications or limitations。

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